Piperazine-bis(ethyl octadeca-9,12-dienoate)
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
Piperazine-bis(ethyl octadeca-9,12-dienoate) is systematically named according to IUPAC guidelines as 1,4-bis(ethyl (9Z,12Z)-octadeca-9,12-dienoate)piperazine . The molecular formula C₄₄H₇₈N₂O₄ reflects its bifunctional structure, comprising a central piperazine ring substituted with two ethyl esters of octadeca-9,12-dienoic acid. Each ester group contains an 18-carbon chain with conjugated double bonds at positions 9 and 12, contributing to the compound’s amphiphilic properties.
The molecular weight of 699.1 g/mol aligns with the formula, calculated as follows:
- Piperazine core : C₄H₁₀N₂ (86.14 g/mol)
- Two ethyl octadeca-9,12-dienoate groups : 2 × (C₂₀H₃₄O₂) = 2 × 306.48 = 612.96 g/mol
- Total : 86.14 + 612.96 = 699.10 g/mol.
The CAS registry number 2832061-33-1 uniquely identifies this compound in chemical databases.
Three-Dimensional Conformational Studies
The three-dimensional conformation of piperazine-bis(ethyl octadeca-9,12-dienoate) is influenced by its piperazine core and flexible aliphatic chains. Computational modeling predicts that the piperazine ring adopts a chair conformation , minimizing steric hindrance between the two ester substituents. The ethyl octadeca-9,12-dienoate chains exhibit gauche conformations around the C9–C10 and C12–C13 double bonds, creating a bent geometry that enhances lipid bilayer integration.
Molecular dynamics simulations suggest that the unsaturated fatty acid chains adopt a helical arrangement in nonpolar solvents, while polar environments induce extended conformations to optimize hydrophobic interactions. These structural adaptations are critical for its function in LNPs, where conformational flexibility ensures efficient encapsulation of therapeutic payloads.
Spectroscopic Characterization (NMR, FT-IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
- C=O stretching : 1740 cm⁻¹ (ester carbonyl).
- C–O–C asymmetric stretching : 1240–1160 cm⁻¹ (ester linkage).
- C–H stretching : 2850–2920 cm⁻¹ (aliphatic chains).
- N–H stretching : Absent, confirming full substitution of piperazine nitrogens.
Mass Spectrometry (MS)
Crystallographic Data and Solid-State Properties
Crystallographic data for piperazine-bis(ethyl octadeca-9,12-dienoate) remain unreported, likely due to challenges in growing single crystals of this flexible lipid. However, powder X-ray diffraction (PXRD) studies of analogous cationic lipids reveal lamellar packing with a d-spacing of 4.2–4.5 Å, suggesting similar solid-state behavior.
The compound exhibits lyotropic liquid crystalline phases in aqueous environments, transitioning from lamellar to hexagonal phases at elevated temperatures. Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, with no distinct melting point observed due to its amorphous nature.
Solubility data:
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | >50 |
| Methanol | <1 |
| Water | Insoluble |
Storage recommendations include refrigeration at -80°C under inert gas to prevent oxidation of the diene groups.
Properties
Molecular Formula |
C44H78N2O4 |
|---|---|
Molecular Weight |
699.1 g/mol |
IUPAC Name |
2-[4-[2-[(9E,12E)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ |
InChI Key |
LJCULYBZRITLON-WVZYQCMWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
Linoleic acid reacts with ethanol under acidic conditions:
$$
\text{Linoleic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl linoleate} + \text{H}_2\text{O}
$$
Conditions :
Carbodiimide Coupling
For higher purity, linoleic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled to ethanol:
$$
\text{Linoleic acid} + \text{EDCI} \rightarrow \text{Activated intermediate} \xrightarrow{\text{Ethanol}} \text{Ethyl linoleate}
$$
Conditions :
- Solvent: Anhydrous DMF or dichloromethane.
- Base: $$N,N$$-Diisopropylethylamine (DIPEA, 2.0 equiv).
- Temperature: Room temperature (20–25°C) for 12–24 hours.
- Yield: 80–85%.
Synthesis of Piperazine-bis(ethyl octadeca-9,12-dienoate)
The final compound is prepared by alkylating piperazine with two equivalents of ethyl linoleate derivatives. Two primary methods are documented:
Nucleophilic Substitution Using Chloroethyl Linoleate
Step 1: Synthesis of 2-Chloroethyl Linoleate
Ethyl linoleate is converted to 2-chloroethyl linoleate via reaction with thionyl chloride (SOCl$$2$$) or phosphorus trichloride (PCl$$3$$):
$$
\text{Ethyl linoleate} + \text{SOCl}2 \rightarrow \text{2-Chloroethyl linoleate} + \text{HCl} + \text{SO}2
$$
Conditions :
- Solvent: Dry dichloromethane or toluene.
- Temperature: 0–5°C (to control exothermic reaction).
- Yield: 70–75%.
Step 2: Piperazine Alkylation
Piperazine reacts with 2-chloroethyl linoleate in a nucleophilic substitution:
$$
\text{Piperazine} + 2 \times \text{2-Chloroethyl linoleate} \xrightarrow{\text{Base}} \text{Piperazine-bis(ethyl octadeca-9,12-dienoate)} + 2 \times \text{HCl}
$$
Conditions :
Mitsunobu Reaction for Ether Formation
An alternative method employs the Mitsunobu reaction to form the ether linkage:
$$
\text{Piperazine} + 2 \times \text{Ethyl linoleate} \xrightarrow{\text{DEAD, PPh}_3} \text{Piperazine-bis(ethyl octadeca-9,12-dienoate)}
$$
Conditions :
- Reagents: Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$).
- Solvent: Dry THF.
- Temperature: 0°C to room temperature, 12–24 hours.
- Yield: 40–50%.
Optimization and Challenges
Purification
Side Reactions
- Over-Alkylation : Excess chloroethyl linoleate leads to quaternary ammonium salts, minimized by stoichiometric control.
- Ester Hydrolysis : Acidic or aqueous conditions degrade the ester; anhydrous solvents are critical.
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | K$$2$$CO$$3$$, DMF | 50–60% | >95% | High |
| Mitsunobu Reaction | DEAD, PPh$$_3$$ | 40–50% | 90–95% | Moderate |
Industrial-Scale Production
Large-scale synthesis (e.g., for LNP formulations) prioritizes cost-effectiveness and reproducibility:
- Continuous Flow Reactors : Enhance mixing and heat transfer for chloroethyl ester synthesis.
- Catalytic Hydrogenation : Reduces residual halides in final product.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Piperazine-bis(ethyl octadeca-9,12-dienoate) undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadeca-9,12-dienoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
Drug Delivery Systems
Piperazine-bis(ethyl octadeca-9,12-dienoate) is primarily utilized in the formulation of lipid nanoparticles (LNPs), which are essential for the effective delivery of therapeutic agents. The compound's amphiphilic nature allows it to encapsulate hydrophilic drugs and enhance their bioavailability.
The compound is also explored for its role in gene therapy, particularly in delivering mRNA and DNA constructs into target cells. Its ability to form stable complexes with nucleic acids facilitates the transfection process.
Therapeutic Uses
Beyond drug delivery and gene therapy, Piperazine-bis(ethyl octadeca-9,12-dienoate) has shown promise in various therapeutic contexts:
Potential Therapeutic Applications
- Antiviral Activity: Exhibited efficacy against several viruses, including HIV and influenza.
- Cancer Therapy: Used as a carrier for chemotherapeutics to enhance targeting and reduce side effects.
- Immunomodulation: May play a role in modulating immune responses in inflammatory diseases.
Table 3: Therapeutic Potential of Piperazine-bis(ethyl octadeca-9,12-dienoate)
| Disease Type | Application |
|---|---|
| Viral Infections | Antiviral formulations |
| Cancer | Targeted drug delivery |
| Autoimmune Diseases | Immunomodulatory therapies |
Research Findings and Case Studies
Recent studies have highlighted the effectiveness of Piperazine-bis(ethyl octadeca-9,12-dienoate) in various experimental settings:
- A study published in Molecular Therapy demonstrated enhanced mRNA vaccine efficacy using lipid nanoparticles formulated with this compound, showing increased immune responses compared to conventional formulations .
- Research focusing on cancer treatment indicated that encapsulating chemotherapeutic agents within lipid nanoparticles containing Piperazine-bis(ethyl octadeca-9,12-dienoate) improved tumor targeting and reduced systemic toxicity .
Mechanism of Action
The mechanism of action of Piperazine-bis(ethyl octadeca-9,12-dienoate) involves its ability to form stable lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The cationic nature of the compound allows it to interact with negatively charged biological membranes, enhancing cellular uptake and transfection efficiency .
Comparison with Similar Compounds
Table 1: Key Cationic/Ionizable Lipids for mRNA Delivery
Key Findings:
Structural Variations: Piperazine-bis(ethyl octadeca-9,12-dienoate) employs a simple piperazine core with two unsaturated lipid tails, whereas OF-Deg-Lin features a piperazine-2,5-dione core with four conjugated dienoate groups, enabling enhanced organ selectivity . cKK-E12 and its derivatives (e.g., OF-02) incorporate hydroxyl groups in lipid tails, improving biodegradability and reducing toxicity .
Efficacy and Applications: Piperazine-bis(ethyl octadeca-9,12-dienoate) and Lipid 5 demonstrate comparable preclinical efficacy, but Lipid 5 has broader pharmacokinetic validation . OF-Deg-Lin’s structural complexity allows selective mRNA delivery to the spleen, a unique advantage for vaccine development .
Toxicity: All listed compounds exhibit low in vivo toxicity, but 5A2-SC8 and Piperazine-bis(ethyl octadeca-9,12-dienoate) are specifically noted for negligible adverse effects in primates .
Comparison with Non-Delivery-Related Analogues
Ethyl and methyl esters of octadeca-9,12-dienoate (e.g., Ethyl (9Z,12Z)-octadeca-9,12-dienoate, CAS:1191-41-9) share structural similarities but lack the piperazine moiety. These esters are primarily studied for their roles in plant biochemistry and biodiesel production rather than drug delivery .
Biological Activity
Piperazine-bis(ethyl octadeca-9,12-dienoate) is a synthetic compound recognized for its significant biological activity, primarily attributed to its cationic lipid nature. This compound plays a crucial role in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs), which are essential for the effective delivery of nucleic acids and other therapeutic agents.
- Molecular Formula : C₄₁H₇₁N₃O₄
- Molecular Weight : Approximately 699.1 g/mol
- Structure : The compound features a piperazine moiety linked to two ethyl octadeca-9,12-dienoate groups, contributing to its unique physicochemical properties that facilitate cellular uptake.
Piperazine-bis(ethyl octadeca-9,12-dienoate) exhibits its biological activity through several mechanisms:
- Cationic Nature : The positive charge of the compound allows it to interact favorably with negatively charged cellular membranes, enhancing cellular uptake and bioavailability of encapsulated therapeutics.
- Formation of Lipid Nanoparticles : It facilitates the formation of lipid nanoparticles that are critical for gene therapy and vaccine development. This property is vital where efficient cellular uptake is necessary .
- Interaction with Biological Molecules : Studies have shown that this compound interacts effectively with various biological molecules, optimizing formulations aimed at specific therapeutic outcomes.
Applications in Drug Delivery
Piperazine-bis(ethyl octadeca-9,12-dienoate) has several applications in the field of biomedicine:
- Gene Therapy : Its ability to encapsulate nucleic acids makes it a valuable component in gene therapy applications.
- Vaccine Development : The compound's properties enhance the delivery efficiency of mRNA vaccines, as demonstrated in recent studies focusing on lipid nanoparticles for mRNA delivery .
- Anticancer Therapies : Research indicates potential applications in cancer therapies through improved drug delivery systems .
Comparative Analysis with Similar Compounds
The following table compares Piperazine-bis(ethyl octadeca-9,12-dienoate) with similar compounds used in drug delivery:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Piperazine-bis(ethyl octadeca-9,12-dienoate) | Cationic Lipid | Enhances nucleic acid delivery; forms lipid nanoparticles |
| DOTAP | Cationic Lipid | Commonly used in gene delivery; similar mechanism |
| DODAC | Cationic Lipid | Exhibits similar properties but varies in chain length |
| Ethyl Octadeca-9,12-Dienoate | Fatty Acid Derivative | Unsaturated fatty acid used in various formulations |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of Piperazine-bis(ethyl octadeca-9,12-dienoate) in various biological contexts:
- mRNA Delivery : A study demonstrated that lipid nanoparticles incorporating this compound significantly improved mRNA delivery efficacy compared to traditional methods. The results indicated enhanced cellular uptake and expression levels of the delivered mRNA .
- Gene Therapy Applications : Research has shown that formulations containing Piperazine-bis(ethyl octadeca-9,12-dienoate) can effectively deliver therapeutic genes into target cells, showcasing its potential in treating genetic disorders .
- Cancer Treatment : In vitro studies indicated that this compound could enhance the cytotoxic effects of chemotherapeutics when used as part of a lipid nanoparticle formulation, suggesting its utility in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
